tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Overview
Description
tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its azetidinyl ring, which is a four-membered lactam, and its carbamic acid ester group. These structural features contribute to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and specific oxidizing or reducing agents depending on the desired transformation. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols .
Scientific Research Applications
tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl ring can mimic the structure of natural substrates, allowing it to inhibit or modulate the activity of these targets. The carbamic acid ester group can also participate in covalent bonding with active site residues, enhancing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with a similar azetidinyl ring structure, used in the study of excitatory amino acid transporters.
Fmoc-protected Garner’s aldehyde: A precursor used in the synthesis of azetidinyl derivatives.
Uniqueness
tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Biological Activity
Tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₃H₁₉N₃O₃
- Molecular Weight: 253.30 g/mol
The compound contains a tert-butyl group and a carbamate moiety linked to a methoxy-substituted azetidine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Anticancer Activity:
- Antimicrobial Properties:
- Enzyme Inhibition:
Biological Activity Data
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | Neuroblastoma cells | 0.18 | |
Anticancer | Glioblastoma cells | 0.20 | |
Antimicrobial | E. coli | 15 | |
Antimicrobial | S. aureus | 10 |
Case Studies
-
Anticancer Efficacy:
A study evaluated the cytotoxic effects of this compound on neuroblastoma and glioblastoma cell lines. The results indicated that the compound effectively reduced cell viability at nanomolar concentrations, significantly outperforming conventional chemotherapeutics in terms of potency and selectivity . -
Antimicrobial Testing:
In another investigation, the compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results demonstrated considerable inhibitory effects with IC50 values indicating effective concentrations for potential therapeutic use .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6-7(8(13)12(6)15-5)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQQONBHNFGELI-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578517 | |
Record name | tert-Butyl [(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83542-13-6 | |
Record name | tert-Butyl [(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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